Imidazo[5,1-b]thiazole
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Overview
Description
Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom . Imidazothiazoles became the objects of close attention of researchers in the 1970–80s due to the ability of these structures to act as effective molecular scaffolds for synthetic, structural, and biomedical research .
Synthesis Analysis
Imidazothiazoles have been synthesized from thiazole amine and different substituted α-bromo acetophenones in moderate yields . Electron-rich substituents provided higher yields of the desired products . The synthetic approaches are grouped by the degree of research done on the imidazothiazole scaffold, from more to less studied .
Molecular Structure Analysis
Imidazothiazoles are known to exist in five types of systems, formed on the basis of all possible combinations of joining the thiazole and imidazole rings: imidazo[2,1-b]thiazoles I, imidazo[5,1-b]- thiazoles II, imidazo[1,5-c]thiazoles III, imidazo[1,2-c]- thiazoles IV, imidazo[4,5-d]thiazoles V, each with varying degrees of saturation .
Physical and Chemical Properties Analysis
Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom . More specific physical and chemical properties may vary depending on the specific type and structure of the imidazothiazole.
Safety and Hazards
Imidazothiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
Future Directions
Imidazothiazoles have been the subject of significant research interest due to their wide range of biological activities. Future research directions may include the development of more selective anticancer drugs that have lesser side effects , and the exploration of their potential as effective molecular scaffolds for synthetic, structural, and biomedical research .
Mechanism of Action
Target of Action
Imidazo[5,1-b]thiazole primarily targets QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . This makes it a promising class of anti-tuberculosis agents .
Biochemical Pathways
This compound affects the electron transport chain by interacting with QcrB . This interaction disrupts the normal functioning of the electron transport chain, which is critical for the survival and growth of mycobacteria .
Pharmacokinetics
The pharmacokinetic properties of this compound include protein binding, CaCo-2, human microsomal stability, and CYP450 inhibition . One of the compounds in the series, ND-11543, was found to be tolerable at >500 mg/kg in mice and displayed good drug exposure with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life .
Result of Action
The result of the action of this compound is the inhibition of the growth of mycobacteria, making it a potential anti-tuberculosis agent . In particular, one derivative, IT10, displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra .
Biochemical Analysis
Biochemical Properties
Imidazo[5,1-b]thiazole has been found to interact with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . For instance, it has been reported to have potent activity against Mycobacterium tuberculosis, targeting QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes . It has been shown to have potent cytotoxic activity against different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that the compound undergoes oxidative metabolism to yield reactive species that can form conjugates with glutathione .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . While specific threshold effects and toxic or adverse effects at high doses have not been extensively studied, it has been reported that the compound exhibits good drug exposure in mice at a dose of 200 mg/kg .
Metabolic Pathways
This compound is involved in various metabolic pathways . It undergoes oxidative metabolism, possibly involving thiazole ring epoxidation as the rate-limiting step
Properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-2-8-5-3-6-4-7(1)5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUBFCZXGSJIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=CN21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611742 |
Source
|
Record name | Imidazo[5,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251-89-8 |
Source
|
Record name | Imidazo[5,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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